1-(1-Chloro-2-phenylethenesulfonyl)-4-methylbenzene
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Overview
Description
1-(1-Chloro-2-phenylethenesulfonyl)-4-methylbenzene is an organic compound that features a sulfonyl group attached to a phenylethene moiety, with a chlorine atom and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2-phenylethenesulfonyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-phenylethene and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A common solvent for this reaction is dichloromethane.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2-phenylethenesulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylethene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2-phenylethenesulfonyl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromo-2-phenylethenesulfonyl)-4-methylbenzene: Similar structure but with a bromine atom instead of chlorine.
1-(1-Chloro-2-phenylethenesulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(1-Chloro-2-phenylethenesulfonyl)-4-methylbenzene is unique due to the specific combination of substituents, which can influence its reactivity and potential applications. The presence of the chlorine atom and the methyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Properties
Molecular Formula |
C15H13ClO2S |
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Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-(1-chloro-2-phenylethenyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c1-12-7-9-14(10-8-12)19(17,18)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
GXROTUBEWFNQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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